molecular formula C17H15NO4S B12200535 N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12200535
M. Wt: 329.4 g/mol
InChI Key: QHFIEJPIMBAWRO-UHFFFAOYSA-N
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Description

N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound characterized by its unique structure, which includes an oxathiine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxathiine ring and subsequent functionalization to introduce the carboxamide and dioxide groups. Common reagents used in these reactions include phenyl derivatives, sulfur-containing compounds, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxathiine ring or other parts of the molecule.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the phenyl rings.

Scientific Research Applications

N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The oxathiine ring and phenyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-5,6-diphenyl-1,4-oxathiin: Shares the oxathiine ring structure but lacks the carboxamide and dioxide groups.

    N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline: Contains a similar oxathiine ring but with different substituents.

Uniqueness

N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to the presence of both carboxamide and dioxide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

4,4-dioxo-N,5-diphenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H15NO4S/c19-17(18-14-9-5-2-6-10-14)15-16(13-7-3-1-4-8-13)23(20,21)12-11-22-15/h1-10H,11-12H2,(H,18,19)

InChI Key

QHFIEJPIMBAWRO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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